2-[4-(2-Cyclohexyl-vinyl)-phenyl]-ethylamine

Adenosine receptor Binding affinity CNS research

2-[4-(2-Cyclohexyl-vinyl)-phenyl]-ethylamine (CAS 124499-30-5) is a synthetic arylcyclohexylamine compound with the molecular formula C16H23N and a molecular weight of 229.36 g/mol. It features a phenylethylamine backbone substituted with a cyclohexyl-vinyl group at the para position of the phenyl ring, conferring a distinct structural and pharmacological profile that differentiates it from simpler phenethylamines and other in-class compounds.

Molecular Formula C16H23N
Molecular Weight 229.36
CAS No. 124499-30-5
Cat. No. B1142072
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[4-(2-Cyclohexyl-vinyl)-phenyl]-ethylamine
CAS124499-30-5
Synonyms2-[4-(2-CYCLOHEXYL-VINYL)-PHENYL]-ETHYLAMINE
Molecular FormulaC16H23N
Molecular Weight229.36
Structural Identifiers
SMILESC1CCC(CC1)C=CC2=CC=C(C=C2)CCN
InChIInChI=1S/C16H23N/c17-13-12-16-10-8-15(9-11-16)7-6-14-4-2-1-3-5-14/h6-11,14H,1-5,12-13,17H2
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide for 2-[4-(2-Cyclohexyl-vinyl)-phenyl]-ethylamine (CAS 124499-30-5): A Unique Arylcyclohexylamine Scaffold


2-[4-(2-Cyclohexyl-vinyl)-phenyl]-ethylamine (CAS 124499-30-5) is a synthetic arylcyclohexylamine compound with the molecular formula C16H23N and a molecular weight of 229.36 g/mol [1]. It features a phenylethylamine backbone substituted with a cyclohexyl-vinyl group at the para position of the phenyl ring, conferring a distinct structural and pharmacological profile that differentiates it from simpler phenethylamines and other in-class compounds [2]. The compound is supplied by specialized chemical vendors at purities typically exceeding 98% and is intended for research and development use in pharmaceutical and neuroscience investigations .

Why Generic Phenethylamines or Non-Specific Cyclohexylamines Cannot Replace CAS 124499-30-5 in CNS and Adenosine Receptor Research


Despite belonging to the arylcyclohexylamine class, 2-[4-(2-Cyclohexyl-vinyl)-phenyl]-ethylamine possesses a unique combination of structural features that are not replicated by simpler analogs. The presence of the cyclohexyl-vinyl substituent at the para position of the phenethylamine core imparts distinct conformational and electronic properties that directly influence its interaction with biological targets [1]. General-purpose cyclohexylamines or unsubstituted phenethylamines lack this specific substitution pattern and cannot be expected to recapitulate the same binding affinities, functional activities, or structure-activity relationships (SAR) demonstrated by CAS 124499-30-5 in relevant assays [2]. Therefore, substituting this compound with a generic analog in research protocols would introduce significant and unquantified variability, potentially invalidating experimental outcomes.

Quantitative Evidence Differentiating 2-[4-(2-Cyclohexyl-vinyl)-phenyl]-ethylamine from Key Comparators


Comparative Adenosine Receptor Binding Affinity of 2-[4-(2-Cyclohexyl-vinyl)-phenyl]-ethylamine

In direct radioligand binding studies, 2-[4-(2-Cyclohexyl-vinyl)-phenyl]-ethylamine demonstrated a binding affinity (Ki) of 19 nM for the rat adenosine A1 receptor and 44 nM for the rat adenosine A2 receptor [1]. This represents a significant enhancement in affinity compared to the unsubstituted parent scaffold, cyclohexylamine, which exhibits a Ki of >10,000 nM for the adenosine A1 receptor under comparable assay conditions [2]. The introduction of the 4-(2-cyclohexyl-vinyl)phenyl moiety thus confers a >500-fold improvement in target engagement.

Adenosine receptor Binding affinity CNS research

Structural Differentiation from Saturated Cyclohexylethyl Analog

The target compound contains a vinyl (ethenyl) linker between the cyclohexyl and phenyl rings, creating an extended, partially rigid conjugated system. This distinguishes it from its closely related analog, 2-[4-(2-cyclohexylethyl)-phenyl]-ethylamine (CAS 124499-31-6), which features a fully saturated ethyl linker [1]. The presence of the double bond alters the compound's planarity, electronic distribution, and conformational flexibility, which are critical determinants of its interaction with planar aromatic binding pockets in target proteins, as demonstrated by its nanomolar adenosine receptor affinity [2].

Structure-activity relationship Vinyl linker Conformational constraint

Class-Level Evidence for Monoamine Transporter Modulation

As a phenyl-substituted cyclohexylamine derivative, 2-[4-(2-Cyclohexyl-vinyl)-phenyl]-ethylamine is structurally related to compounds disclosed as inhibitors of endogenous monoamine reuptake [1]. The patent literature explicitly teaches that compounds within this genus, which encompasses the target compound, inhibit the reuptake of dopamine, serotonin, and norepinephrine from the synaptic cleft and modulate one or more monoamine transporters [2]. This class-level activity is distinct from many simpler cyclohexylamines, which are known for different pharmacological profiles, such as NMDA receptor antagonism [3].

Monoamine reuptake Dopamine transporter Serotonin transporter

Optimal Research Applications for 2-[4-(2-Cyclohexyl-vinyl)-phenyl]-ethylamine Based on Quantitative Evidence


Adenosine Receptor Pharmacology Studies

Given its demonstrated nanomolar affinity for adenosine A1 (Ki = 19 nM) and A2 (Ki = 44 nM) receptors, 2-[4-(2-Cyclohexyl-vinyl)-phenyl]-ethylamine is a valuable chemical probe for investigating adenosine receptor signaling pathways. Its potency is >500-fold greater than that of the parent cyclohexylamine scaffold, making it suitable for radioligand binding assays, functional studies, and as a starting point for the development of more selective adenosine receptor modulators [1].

Structure-Activity Relationship (SAR) Exploration of Arylcyclohexylamines

The compound's unique vinyl linker and extended conjugated system provide a distinct scaffold for SAR studies. By comparing its activity profile to that of the saturated ethyl-linked analog (CAS 124499-31-6) or other substituted cyclohexylamines, researchers can deconvolute the contribution of specific structural features to target binding and selectivity [2].

Monoamine Transporter Modulation Research

As a representative of the phenyl-substituted cyclohexylamine class disclosed in patent literature, this compound can be employed as a tool to study the modulation of monoamine transporters (dopamine, serotonin, norepinephrine). It is differentiated from classical NMDA receptor antagonists like phencyclidine analogs, offering a pathway to investigate distinct aspects of CNS pharmacology [3].

Synthetic Intermediate for Complex CNS-Targeted Molecules

With its primary amine functionality and rigid, lipophilic core, 2-[4-(2-Cyclohexyl-vinyl)-phenyl]-ethylamine serves as a versatile building block for the synthesis of more elaborate CNS-penetrant compounds. The vinyl group also provides a handle for further chemical diversification (e.g., hydrogenation, epoxidation, cross-coupling), enabling the creation of focused chemical libraries for drug discovery [4].

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